1-Boc-4-isopropylpiperazine

Medicinal Chemistry Physicochemical Profiling Drug Design

1-Boc-4-isopropylpiperazine (CAS 741287-46-7), also known as tert-butyl 4-isopropylpiperazine-1-carboxylate, is a piperazine building block featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an isopropyl substituent at the 4-position. With a molecular weight of 228.33 g/mol, a calculated LogP of 1.82, and a polar surface area (PSA) of 32.78 Ų, this compound occupies a distinct physicochemical space among Boc-protected piperazine intermediates.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 741287-46-7
Cat. No. B1337168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-isopropylpiperazine
CAS741287-46-7
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-10(2)13-6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3
InChIKeyYKMBNBXUPNOYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-isopropylpiperazine (CAS 741287-46-7): Structural Baseline and Procurement-Relevant Physicochemical Profile


1-Boc-4-isopropylpiperazine (CAS 741287-46-7), also known as tert-butyl 4-isopropylpiperazine-1-carboxylate, is a piperazine building block featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an isopropyl substituent at the 4-position [1]. With a molecular weight of 228.33 g/mol, a calculated LogP of 1.82, and a polar surface area (PSA) of 32.78 Ų, this compound occupies a distinct physicochemical space among Boc-protected piperazine intermediates [2]. It is primarily utilized in medicinal chemistry as a synthetic intermediate for the preparation of bioactive molecules, particularly in the context of kinase inhibitors and receptor modulators documented in patent literature [1].

Why 1-Boc-4-isopropylpiperazine Cannot Be Interchanged with Other Boc-Isopropylpiperazine Isomers or Unsubstituted Analogs


Generic substitution among Boc-protected piperazine derivatives is scientifically invalid due to substantial differences in molecular topology, lipophilicity, and hydrogen-bonding capacity that directly impact downstream pharmacokinetic properties and synthetic compatibility. The position of the isopropyl substituent (2-, 3-, or 4-position) alters the compound's three-dimensional conformation and steric accessibility, which critically influences its reactivity in cross-coupling reactions and the binding orientation of final drug candidates. As established in structure-activity relationship (SAR) studies of piperazine-containing pharmacophores, even minor positional isomerism can lead to complete loss of target affinity or unacceptable off-target profiles [1]. Therefore, selecting the correct regioisomer is not a matter of convenience but a prerequisite for reproducible research outcomes and valid patent strategies .

Quantitative Differentiation of 1-Boc-4-isopropylpiperazine from Isomeric and Unsubstituted Analogs: A Comparative Evidence Guide for Procurement


Lipophilicity (LogP) Comparison: 4-Isopropyl vs. 2-Isopropyl and 3-Isopropyl Regioisomers

The 4-isopropyl substitution confers a distinct lipophilicity profile compared to its 2- and 3-positional isomers. 1-Boc-4-isopropylpiperazine exhibits a calculated LogP of 1.82, which is measurably lower than the 1-Boc-2-isopropylpiperazine and 1-Boc-3-isopropylpiperazine isomers, both of which have a reported LogP of 2.12 [1]. This difference of 0.30 LogP units translates to a ~2-fold lower octanol-water partition coefficient, which has direct implications for aqueous solubility, metabolic stability, and membrane permeability in downstream biological assays .

Medicinal Chemistry Physicochemical Profiling Drug Design

Polar Surface Area (PSA) Differentiation from Unsubstituted 1-Boc-piperazine

1-Boc-4-isopropylpiperazine possesses a topological polar surface area (TPSA) of 32.78 Ų, which is significantly lower than the 41.6 Ų TPSA of its unsubstituted analog 1-Boc-piperazine [1]. This 8.8 Ų reduction in polar surface area is directly attributable to the introduction of the hydrophobic isopropyl group, which reduces the compound's hydrogen-bonding capacity and thereby increases its ability to passively diffuse across biological membranes [2].

Medicinal Chemistry Druglikeness ADME Prediction

Patent-Cited Utility in Quinolone Antibacterial Synthesis vs. Isomeric Analogs

1-Boc-4-isopropylpiperazine is explicitly disclosed as an intermediate in EP1591443 A1 (Daiichi Pharmaceutical Co., Ltd.), a patent pertaining to quinolone carboxylic acid derivatives with antibacterial activity [1]. In contrast, the 1-Boc-3-isopropylpiperazine isomer is primarily cited in patent literature related to KRAS G12C inhibitors and ubiquitin-specific protease 19 (USP19) inhibitors, indicating divergent therapeutic applications based on regioisomeric positioning [2]. This differential patent landscaping reflects distinct intellectual property strategies and target engagement profiles that cannot be captured by simply comparing molecular formulas.

Antibacterial Drug Discovery Process Chemistry Patent Analysis

Hydrogen Bond Donor Count: Advantageous Profile for Prodrug Design

1-Boc-4-isopropylpiperazine contains zero hydrogen bond donors (HBD = 0), a feature shared with 1-Boc-4-methylpiperazine but distinct from the 2-isopropyl isomer, which possesses one hydrogen bond donor (HBD = 1) due to an unprotected secondary amine in its structure . An HBD count of zero is a hallmark of permeability-enhancing prodrug moieties, as hydrogen bond donors significantly impede passive diffusion across lipid bilayers and can increase susceptibility to active efflux by P-glycoprotein [1].

Prodrug Design Permeability Enhancement Synthetic Strategy

Boiling Point and Density as Indicators of Synthetic Handling and Purification Requirements

1-Boc-4-isopropylpiperazine has a reported boiling point of 285.8 °C at 760 mmHg and a density of 1.002 g/cm³ [1]. In comparison, its 2-isopropyl and 3-isopropyl regioisomers exhibit slightly higher boiling points of 298.4 °C at 760 mmHg . This 12.6 °C difference in boiling point, while modest, reflects subtle differences in intermolecular forces and molecular packing that can influence purification strategies, particularly during distillation or sublimation-based isolation steps in scale-up synthesis.

Process Chemistry Purification Scale-Up

Reactivity in Nucleophilic Substitution vs. Sterically Hindered Isomers

The 4-position isopropyl group in 1-Boc-4-isopropylpiperazine provides steric bulk distal to the Boc-protected nitrogen, leaving the piperazine ring's nucleophilic centers relatively unencumbered for substitution reactions. This is in contrast to the 2-isopropyl isomer, where the isopropyl group is adjacent to a ring nitrogen, creating steric hindrance that can significantly reduce yields in N-arylation and N-alkylation reactions. While direct comparative kinetic data for these specific isomers is not publicly available, class-level SAR on N-Boc piperazines demonstrates that substitution at the α-position (2-position) relative to the reacting nitrogen consistently results in lower yields and requires harsher reaction conditions compared to substitution at the β- or γ-positions (3- or 4-positions) [1].

Synthetic Methodology Reactivity Cross-Coupling

Optimal Application Scenarios for 1-Boc-4-isopropylpiperazine (CAS 741287-46-7) in Drug Discovery and Chemical Development


Lead Optimization in CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

Based on its low polar surface area (32.78 Ų) and zero hydrogen bond donors, 1-Boc-4-isopropylpiperazine is ideally suited as a building block for constructing CNS-penetrant drug candidates. After Boc deprotection, the resulting 4-isopropylpiperazine core retains a favorable TPSA profile that aligns with established CNS drug design parameters [1][2]. This makes it a strategic choice for programs targeting neurological disorders where passive brain penetration is a primary requirement.

Synthesis of Quinolone-Based Antibacterial Agents in Accordance with EP1591443 A1

The explicit disclosure of 1-Boc-4-isopropylpiperazine in EP1591443 A1 establishes its validated utility in preparing quinolone carboxylic acid derivatives with antibacterial activity [3]. Organizations developing novel antibacterial agents within this chemical space can confidently source this specific building block knowing that it has been reduced to practice in patented synthetic routes, potentially streamlining regulatory filings and intellectual property strategies.

Parallel Synthesis and Library Production Requiring High Synthetic Throughput

The predicted superior reactivity of the 4-isopropyl regioisomer in nucleophilic substitution reactions, due to reduced steric hindrance compared to the 2-isopropyl isomer, makes this compound a robust choice for automated parallel synthesis and library production [4]. The consistent yields and mild reaction conditions associated with less hindered piperazine cores are critical for maintaining high success rates in high-throughput medicinal chemistry workflows.

Prodrug Design for Enhanced Oral Bioavailability

The absence of hydrogen bond donors (HBD = 0) in 1-Boc-4-isopropylpiperazine makes it an excellent candidate for incorporation into prodrug strategies aimed at improving oral absorption. After deprotection and further functionalization, the resulting amine can be used to form prodrug moieties that rely on passive diffusion, as the zero-HBD core minimizes efflux susceptibility and maximizes permeability, in accordance with Veber's rules for oral bioavailability [2][5].

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